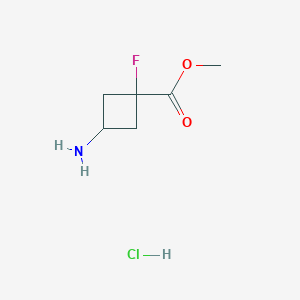
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2231663-84-4 . It has a molecular weight of 183.61 and its IUPAC name is methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4H,2-3,8H2,1H3;1H/t4-,6-; . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Synthesis and Physical-Chemical Properties
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride, also known as FACBC, has unique synthesis and physicochemical properties. The synthesis of related compounds, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, demonstrated distinct pKa values for their amino groups, influenced by interactions with fluorine atoms (Chernykh et al., 2016).
Application in PET Imaging for Tumor Delineation
FACBC has been synthesized as a fluorine-18 labeled compound for positron emission tomography (PET) imaging, particularly for tumor delineation (Shoup & Goodman, 1999). Its application in visualizing prostate cancer has been explored, clarifying its transport mechanism in prostate cancer cells and suggesting a mechanism for PET imaging in this context (Okudaira et al., 2011).
Comparative Evaluation in Glioma Cell Lines
A study compared the transport mechanisms of FACBC with other compounds in human glioma cell lines, revealing insights into the potential use of FACBC for imaging and assessing therapeutic effects on gliomas (Ono et al., 2013).
Utility in Pulmonary Lesion Imaging
A pilot study investigated the use of FACBC as a synthetic PET amino-acid radiotracer for imaging pulmonary lesions. This study aimed to understand the uptake characteristics of FACBC in lung carcinoma and evaluate its potential in characterizing pulmonary lesions (Amzat et al., 2013).
Clinical Trial in Metastatic Prostate Cancer
FACBC was used in a phase IIa clinical trial to assess its effectiveness and safety in patients with metastatic prostate cancer. This trial demonstrated the potential of FACBC PET to delineate primary prostate lesions and metastatic lesions (Inoue et al., 2014).
Diagnostic Performance in Recurrent Prostate Carcinoma
A meta-analysis evaluated the performance of FACBC PET/CT in diagnosing recurrent prostate carcinoma, comparing its efficacy with other diagnostic methods. The study highlighted the utility of FACBC in non-invasively diagnosing prostate carcinoma relapse (Ren et al., 2016).
Incidental Detection of Oropharyngeal Cancer
FACBC's ability to detect oropharyngeal squamous cell carcinoma (OPSCC) was explored, indicating its broader potential in cancer detection beyond its initial development for gliomas and prostate cancer imaging (Jethanandani et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Propriétés
IUPAC Name |
methyl 3-amino-1-fluorocyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4H,2-3,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPEAOONJIDPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


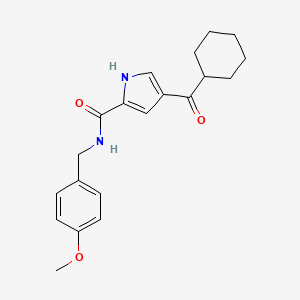
![(4Z)-2,5-diphenyl-4-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]pyrazol-3-one](/img/structure/B2408159.png)
![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)
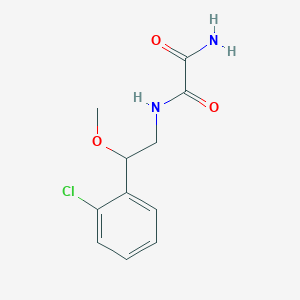
![N-[[2-(2,2-Difluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2408166.png)
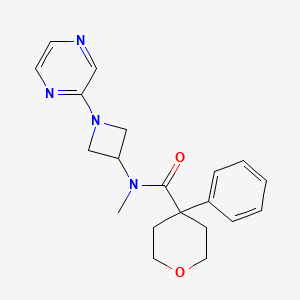
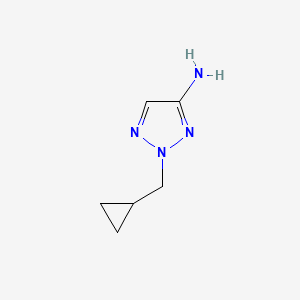

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2408173.png)
![6-(3-ethoxypropyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2408174.png)
![N-(3-chlorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2408175.png)

